molecular formula C15H21NO4 B2539302 2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid CAS No. 960363-66-0

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid

Cat. No.: B2539302
CAS No.: 960363-66-0
M. Wt: 279.336
InChI Key: ROFUNUKWEOQWPS-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

It is known that the compound can participate in amide formation, a key step in peptide synthesis . This suggests that the compound may interact with its targets by forming amide bonds, leading to changes in the structure and function of the target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid typically involves the protection of an amino acid derivative with a tert-butoxycarbonyl group. One common method involves the reaction of 2-methyl-2-phenylpropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of scalability, safety, and environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a prodrug or a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid is unique due to its combination of a Boc-protected amino group and a phenyl-substituted propanoic acid backbone. This combination provides a balance of stability and reactivity, making it suitable for a wide range of synthetic and research applications .

Properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-10-15(4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFUNUKWEOQWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960363-66-0
Record name 3-([(tert-butoxy)carbonyl]amino)-2-methyl-2-phenylpropanoic acid
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